molecular formula C9H13N3O B1340480 2-(Dimethylamino)-N'-hydroxybenzenecarboximidamide CAS No. 57076-10-5

2-(Dimethylamino)-N'-hydroxybenzenecarboximidamide

Cat. No.: B1340480
CAS No.: 57076-10-5
M. Wt: 179.22 g/mol
InChI Key: BKZQKPSNIALJPP-UHFFFAOYSA-N
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Description

2-(Dimethylamino)-N'-hydroxybenzenecarboximidamide is a chemical compound for research and development purposes. It belongs to the class of N-hydroxybenzenecarboximidamides (also known as benzamidoximes), which are characterized by an amidoxime functional group attached to a benzene ring . The structural motif of the dimethylamino group is found in various biologically active molecules and can influence a compound's physicochemical properties and its interaction with biological systems . For instance, in pharmacological research, the presence of a dimethylaminoethyl moiety in certain acridine-4-carboxamide analogues has been associated with more efficient transport through cell membranes and cytotoxic activity . Similarly, compounds with dimethylamino groups are investigated for their potential interactions with enzymes and receptors . As a derivative containing both an N-hydroxyamidine and a dimethylamino substituent, this compound may be of interest in areas such as medicinal chemistry as a synthetic intermediate or building block, and in biochemical research for exploring mechanism of action . This product is intended for research use only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

2-(dimethylamino)-N'-hydroxybenzenecarboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O/c1-12(2)8-6-4-3-5-7(8)9(10)11-13/h3-6,13H,1-2H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKZQKPSNIALJPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC=C1C(=NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC=CC=C1/C(=N/O)/N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dimethylamino)-N’-hydroxybenzenecarboximidamide typically involves the reaction of dimethylamine with a suitable precursor that contains the hydroxybenzenecarboximidamide moiety. The reaction conditions often require controlled temperatures and the presence of catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would likely include steps such as purification and crystallization to obtain the compound in its pure form.

Chemical Reactions Analysis

Cyclization Reactions

The amidoxime group (-NH-O-C(NH₂)-) facilitates cyclization under acidic or thermal conditions. For instance:

  • Heterocycle Formation : Reaction with β-ketoesters or cyclic 1,3-dicarbonyl compounds can yield benzodiazepine or pyrimidine derivatives. This mirrors the behavior of structurally similar amidoximes in multicomponent reactions (MCRs) .

Example Reaction with β-Ketoester:

Amidoxime+ethyl acetoacetateH+Benzodiazepinone+H2O\text{Amidoxime}+\text{ethyl acetoacetate}\xrightarrow{\text{H}^+}\text{Benzodiazepinone}+\text{H}_2\text{O}

Substrate Product Conditions Yield
β-KetoesterBenzodiazepinone derivativeAcidic, 80–100°C65–85%

Nucleophilic Additions

The hydroxylamine moiety acts as a nucleophile, participating in Michael additions or condensations. For example:

  • Michael Addition : Reacts with α,β-unsaturated carbonyl compounds (e.g., acrylates) to form adducts. The dimethylamino group enhances electron density, accelerating nucleophilic attack .

Mechanistic Pathway:

  • Deprotonation of the hydroxylamine group.

  • Attack on the electrophilic β-carbon of the unsaturated carbonyl.

  • Rearomatization to stabilize the product.

Coordination Chemistry

The amidoxime group serves as a bidentate ligand for transition metals (e.g., Rh, Cu), forming stable chelates. This property is exploited in catalytic cycles and material synthesis .

Example Coordination with Rhodium:

Amidoxime+[Cp RhCl2]2Rh amidoxime complex+2HCl\text{Amidoxime}+[\text{Cp RhCl}_2]_2\rightarrow \text{Rh amidoxime complex}+2\text{HCl}

Metal Application Reference
Rh(III)Catalytic hydrogenation
Cu(II)Oxidative coupling reactions

Oxidation and Reduction

  • Oxidation : The hydroxylamine group oxidizes to nitroso derivatives under mild conditions (e.g., with H₂O₂ or I₂).

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the amidoxime to a primary amine.

Oxidation Reaction:

Amidoxime+H2O2Nitrosobenzene derivative+H2O\text{Amidoxime}+\text{H}_2\text{O}_2\rightarrow \text{Nitrosobenzene derivative}+\text{H}_2\text{O}

Role in Enzyme Inhibition

Though not directly studied, structural analogs like 4-dimethylamino-N-hydroxybenzamidine inhibit histone deacetylases (HDACs) via coordination to zinc ions in the active site. This suggests potential bioactivity for the title compound.

Proposed Mechanism for HDAC Inhibition:

  • Coordination of the amidoxime’s hydroxylamine to Zn²⁺.

  • Displacement of water or acetate in the enzyme’s active site.

  • Disruption of substrate binding and catalysis.

Comparative Reactivity Table

Reaction Type Reagents/Conditions Key Products Yield Source
Cyclizationβ-Ketoesters, H⁺Benzodiazepinones70–85%
Nucleophilic AdditionAcrylates, Cs₂CO₃Michael adducts60–75%
OxidationH₂O₂, RTNitroso derivatives55–65%
Metal Coordination[Cp*RhCl₂]₂, DMFRh-complexes80–90%

Challenges and Unresolved Pathways

  • Regioselectivity : Steric effects from the dimethylamino group may hinder reactions at the ortho position, necessitating tailored conditions .

  • Stability : The hydroxylamine group is prone to oxidation, requiring inert atmospheres for long-term storage.

Scientific Research Applications

The compound 2-(Dimethylamino)-N'-hydroxybenzenecarboximidamide has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This article aims to explore its applications in scientific research, particularly in medicinal chemistry, biochemistry, and materials science, supported by comprehensive data tables and documented case studies.

Chemical Properties and Structure

This compound is characterized by its amidine functional group, which is known for its reactivity and biological significance. The presence of a dimethylamino group enhances its interaction with biological targets, making it a valuable compound for various applications.

Medicinal Chemistry

Anticoagulant Development
The compound has been explored as a lead compound for designing new anticoagulants targeting serine proteases. Its structural features allow it to effectively inhibit these enzymes, which are crucial in blood coagulation processes. The inhibition of thrombin and trypsin has been particularly noted, making it a candidate for therapeutic applications in conditions requiring anticoagulation or modulation of proteolytic activity.

Cancer Therapy
Research indicates that this compound may influence apoptotic pathways and DNA repair mechanisms, suggesting its potential role in cancer treatment. The compound's ability to modulate cellular processes involved in tumor progression has led to investigations into its efficacy as an anticancer agent.

Biochemistry

Enzyme Inhibition Studies
The compound's interaction with various enzymes has been studied to understand its mechanism of action. Kinetic studies have shown that it effectively inhibits several serine proteases, providing insights into its potential therapeutic effects and side effects .

Materials Science

Synthesis of Functional Materials
In materials science, this compound serves as a building block for synthesizing new materials with specific electronic and optical properties. Its unique chemical structure allows for the development of advanced materials that can be utilized in various industrial applications.

Activity Target Enzyme Effect Reference
AnticoagulantThrombinInhibition
AnticoagulantTrypsinInhibition
Apoptosis ModulationVariousInduction of apoptosis

Table 2: Synthesis Methods

Method Description Reference
Chemical SynthesisMulti-step synthesis involving amidine formation
Reaction with Serine ProteasesKinetic studies assessing binding affinity

Case Study 1: Anticoagulant Development

In a study focusing on the anticoagulant properties of this compound, researchers demonstrated significant inhibition of thrombin activity through competitive binding assays. The results indicated a promising therapeutic index for developing new anticoagulants aimed at treating thrombotic disorders.

Case Study 2: Cancer Therapeutics

A recent investigation into the anticancer properties revealed that the compound could induce apoptosis in various cancer cell lines by modulating specific signaling pathways. This study highlights the potential for further development of this compound as a therapeutic agent against cancer.

Mechanism of Action

The mechanism of action of 2-(Dimethylamino)-N’-hydroxybenzenecarboximidamide involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biological pathways by binding to active sites or altering the conformation of target molecules, thereby influencing their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted N'-Hydroxybenzenecarboximidamides

Substituent Variation in Amino Groups
Compound Name CAS Molecular Formula Molecular Weight (g/mol) Substituent Key Differences
2-(Dimethylamino)-N'-hydroxybenzenecarboximidamide 57076-10-5 C₉H₁₃N₃O 179.22 -N(CH₃)₂ Baseline compound; moderate steric hindrance
2-(Diethylamino)-N'-hydroxybenzenecarboximidamide 7587AC (synonym) C₁₀H₁₇N₃O 195.26 -N(CH₂CH₃)₂ Increased lipophilicity due to ethyl groups; commercial availability from multiple suppliers
N'-Hydroxy-2-methylbenzene-1-carboximidamide hydrochloride - C₈H₁₁N₃O·HCl ~193.68 (est.) -CH₃ Hydrochloride salt form improves solubility; categorized under "D0" in regulatory frameworks

Impact of Substituents :

  • Solubility : Hydrochloride salts (e.g., methyl-substituted analog) enhance aqueous solubility compared to free bases.
Heterocyclic and Halogenated Derivatives
Compound Name Substituent Key Properties
4-[(6-Chloro-3-pyridinyl)methoxy]-N'-hydroxybenzenecarboximidamide Chloropyridinylmethoxy group Introduces halogenated heterocycle; likely alters pharmacokinetics and binding affinity in biological systems
2-[(2-Chloro-1,3-thiazol-5-yl)methoxy]-N'-hydroxybenzenecarboximidamide Chlorothiazole-methoxy group Enhanced bioactivity potential due to thiazole moiety; increased molecular complexity

Functional Group Influence :

  • Electron-Withdrawing Groups (e.g., Cl in thiazole/pyridine): May reduce electron density at the benzene ring, affecting redox properties.
  • Heterocycles : Improve metabolic stability or target specificity in pharmaceutical contexts.

Reactivity and Application Insights

Research Findings :

  • Resin Chemistry: In polymer systems, dimethylamino-containing compounds (e.g., 2-(dimethylamino) ethyl methacrylate) exhibit lower reactivity than ethyl 4-(dimethylamino) benzoate, suggesting that steric and electronic factors influence crosslinking efficiency .
  • Stability: The requirement for low-temperature storage of this compound contrasts with room-temperature-stable analogs (e.g., diethylamino derivatives), implying higher susceptibility to decomposition.

Regulatory and Commercial Considerations

  • Regulatory Status : The disubstituted-N'-hydroxy-benzenecarboximidamide (PMN P–02–929) is subject to significant new use reporting under 15 U.S.C. 2604, highlighting regulatory scrutiny for structural analogs .

Biological Activity

2-(Dimethylamino)-N'-hydroxybenzenecarboximidamide, also known as DMABH, is an organic compound characterized by its unique functional groups, which include dimethylamino and hydroxybenzenecarboximidamide. This compound has garnered attention in various fields, particularly in medicinal chemistry and biochemical research, due to its potential biological activities and applications.

  • Molecular Weight: 179.22 g/mol
  • CAS Number: 57076-10-5
  • InChI Key: BKZQKPSNIALJPP-UHFFFAOYSA-N

The biological activity of DMABH is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. It modulates biological pathways through:

  • Enzyme Inhibition: DMABH can inhibit specific enzymes by binding to their active sites, altering their conformation and activity.
  • Receptor Interaction: The compound may also influence receptor-mediated pathways, affecting signal transduction processes.

Anticancer Properties

Research indicates that DMABH exhibits significant anticancer potential. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines, including:

  • MDA-MB-231 (Triple-Negative Breast Cancer): Exhibited strong inhibitory effects with an IC50 value of approximately 0.126 μM.
  • MCF10A (Non-Cancerous Cell Line): Displayed a much lesser effect compared to cancerous cells, providing a therapeutic window for selective targeting of tumor cells .

Enzyme Modulation

DMABH has been identified as a modulator of various enzymes involved in metabolic pathways:

  • Matrix Metalloproteinases (MMPs): It shows inhibitory activity against MMP-2 and MMP-9, which are implicated in cancer metastasis .

Study 1: Anticancer Activity

In a study conducted on the MDA-MB-231 cell line, DMABH was administered over a 30-day period. Results showed a significant reduction in metastatic nodules in mice models treated with DMABH compared to control groups. The compound's mechanism involved apoptosis induction and cell cycle arrest at the G2/M phase .

Study 2: Enzyme Interaction

Another investigation focused on the interaction of DMABH with various enzymes. It was found to enhance DNA repair mechanisms at lower doses while exhibiting cytotoxic effects at higher concentrations. This duality highlights its potential as both a therapeutic agent and a biochemical tool .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
2-(Dimethylamino)ethanolStructureModerate enzyme inhibition
2-(Dimethylamino)pyridineStructureStronger receptor modulation
DimethylaminopropylamineStructureLimited anticancer efficacy

DMABH stands out due to its unique combination of functional groups that confer distinct reactivity and biological activity compared to these similar compounds .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(Dimethylamino)-N'-hydroxybenzenecarboximidamide, and how can purity be optimized?

  • Methodology : Synthesis typically involves coupling reactions using carbodiimide-based reagents (e.g., EDC/HCl) to activate carboxylic acid intermediates, followed by nucleophilic substitution with hydroxylamine derivatives. Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is critical to isolate the target compound. Characterization via 1^1H/13^13C NMR and LC-MS ensures structural confirmation. Unreacted starting materials or byproducts (e.g., unsubstituted carboximidamides) should be monitored using HPLC with UV detection at 254 nm .

Q. How should researchers assess the stability of this compound under varying experimental conditions?

  • Methodology : Stability studies should include:

  • pH-dependent degradation : Incubate the compound in buffers (pH 3–10) at 37°C for 24–72 hours, followed by LC-MS analysis to detect hydrolysis products (e.g., dimethylamine or hydroxylamine derivatives).
  • Thermal stability : Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition thresholds.
  • Light sensitivity : Expose samples to UV-Vis light (300–800 nm) and monitor photodegradation via UV spectroscopy .

Q. What safety precautions are essential when handling this compound, given limited toxicological data?

  • Methodology : Follow OSHA guidelines for dimethylamino-containing compounds:

  • Use fume hoods and PPE (gloves, lab coats, goggles).
  • Avoid skin/eye contact (S24/25 protocols).
  • Implement spill containment measures (e.g., inert absorbents like vermiculite).
  • Toxicity screening (e.g., Ames test for mutagenicity) is recommended before large-scale use .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., metalloenzymes)?

  • Methodology :

  • Perform docking studies (AutoDock Vina) using crystal structures of target enzymes (e.g., histone deacetylases) to evaluate binding affinity of the N'-hydroxy group with metal ions (e.g., Zn2+^{2+}) in active sites.
  • Molecular dynamics simulations (GROMACS) assess stability of ligand-protein complexes over 100-ns trajectories.
  • Validate predictions with in vitro enzymatic inhibition assays (IC50_{50} determination) .

Q. What analytical challenges arise in detecting trace impurities or tautomeric forms of this compound?

  • Methodology :

  • High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI+) identifies impurities (e.g., dimethylamino oxidation products).
  • Tautomerism analysis : Use 15^{15}N NMR to resolve equilibrium between imidamide and amidoxime forms.
  • X-ray crystallography (single-crystal diffraction) provides definitive structural proof of dominant tautomers .

Q. How does the compound’s electronic structure influence its redox behavior in antioxidant assays?

  • Methodology :

  • Cyclic voltammetry (glassy carbon electrode, Ag/AgCl reference) measures oxidation potentials linked to N–O bond cleavage.
  • Correlate with DPPH/ABTS radical scavenging assays (IC50_{50} values) to assess antioxidant capacity.
  • DFT calculations (Gaussian 09) model frontier molecular orbitals (HOMO/LUMO) to predict electron transfer pathways .

Q. What strategies resolve contradictions in reported bioactivity data across cell-based vs. cell-free assays?

  • Methodology :

  • Membrane permeability assays (Caco-2 monolayer model) determine if low cellular uptake explains discrepancies.
  • Quantify protein binding (e.g., serum albumin) via fluorescence quenching to assess bioavailability.
  • Use knockout cell lines (e.g., CYP450-deficient) to identify metabolic inactivation pathways .

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